BAY1082439

Catalog No.
S547920
CAS No.
1375469-38-7
M.F
C25H30N6O5
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAY1082439

CAS Number

1375469-38-7

Product Name

BAY1082439

IUPAC Name

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

Molecular Formula

C25H30N6O5

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m1/s1

InChI Key

QJTLLKKDFGPDPF-QGZVFWFLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BAY10-82439; BAY 10-82439; BAY-10-82439; BAY1082439; BAY 1082439; BAY-1082439.

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O

Isomeric SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@@H](CN5CCOCC5)O

The exact mass of the compound Unii-59784ZX4GD is 494.2278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BAY1082439 is an orally bioavailable, highly selective inhibitor targeting the PI3Kα, PI3Kβ, and PI3Kδ isoforms, engineered specifically to address resistance mechanisms in PTEN-null cancers. Unlike first-generation pan-PI3K inhibitors that broadly suppress all class I isoforms, BAY1082439 maintains a balanced 1:3 inhibitory ratio against PI3Kα (IC50 = 4.9 nM) and PI3Kβ (IC50 = 15.0 nM), while exhibiting measured potency against PI3Kδ (IC50 = 1.0 nM) and >1000-fold selectivity over mTOR kinase . This distinct pharmacological profile, combined with its 33-50% plasma free fraction and oral processability, makes it a critical procurement selection for advanced in vivo oncology modeling, immuno-oncology combination assays, and studies requiring precise circumvention of compensatory kinase signaling[1].

Generic substitution with either pan-PI3K inhibitors (e.g., buparlisib, copanlisib) or strictly isoform-selective agents (e.g., alpelisib) fundamentally compromises experimental integrity in PTEN-deficient models. Procuring a strictly PI3Kα-selective inhibitor like alpelisib for PTEN-null models typically results in rapid resistance, as uninhibited p110β drives rebound AKT signaling [1]. Conversely, utilizing pan-PI3K inhibitors introduces unnecessary off-target toxicity and formulation challenges; for instance, the benchmark copanlisib requires intravenous administration, limiting its utility in chronic or intermittent oral dosing regimens [2]. BAY1082439's precise α/β/δ targeting prevents p110β-mediated rebound while its oral bioavailability enables flexible, intermittent dosing strategies that are impossible to replicate with generic in-class substitutes .

Prevention of p110β-Driven Rebound Signaling in PTEN-Null Models

In PTEN-null prostate cancer models (e.g., PC3 and LNCaP), selective PI3Kα inhibition fails due to compensatory signaling. BAY1082439 completely suppresses p-AKT rebound activation by simultaneously targeting PI3Kα and PI3Kβ, achieving sustained tumor growth inhibition where the PI3Kα-specific inhibitor alpelisib (BYL-719) demonstrates rapid resistance [1].

Evidence DimensionTumor cell growth inhibition and p-AKT suppression
Target Compound DataBAY1082439 (sustained p-AKT suppression at 72 hours)
Comparator Or BaselineAlpelisib / BYL-719 (rapid p-AKT rebound and resistance)
Quantified DifferenceBAY1082439 provides complete suppression of epithelial and mesenchymal-like subpopulations comparable to a 3-drug combination (BYL-719 + TGX-221 + CAL-101).
ConditionsIn vitro 72-hour exposure in PTEN-null PC3 and LNCaP cell lines.

Procuring BAY1082439 prevents false-negative efficacy results in PTEN-deficient models by inherently blocking the primary resistance mechanism of α-only inhibitors.

In Vivo Pharmacokinetic Differentiation and Administration Route

Compared to the benchmark pan-PI3K inhibitor copanlisib (BAY 80-6946), which requires intravenous administration, BAY1082439 is orally bioavailable and exhibits a highly favorable pharmacokinetic profile. In vivo studies demonstrate that BAY1082439 achieves 33-50% plasma free fractions across species, demonstrating greater tumor growth inhibition than copanlisib in PTEN/PI3Kα-driven tumor models when compared at their respective maximum tolerated doses (MTDs)[1].

Evidence DimensionPlasma free fraction and administration route
Target Compound DataBAY1082439 (Oral administration, 33-50% plasma free fraction)
Comparator Or BaselineCopanlisib / BAY 80-6946 (Intravenous administration, lower free fraction)
Quantified DifferenceBAY1082439 enables oral dosing with 33-50% free fraction, yielding greater tumor growth inhibition at MTD in HEC-1B and PC3 models.
ConditionsIn vivo PTEN/PI3Kα-driven tumor models (PC3, HEC-1B) at Maximum Tolerated Dose (MTD).

Oral processability significantly reduces in vivo handling complexity and allows for flexible dosing regimens compared to IV-restricted benchmark inhibitors.

Immuno-Oncology Sensitization via Intermittent Dosing

Continuous PI3K inhibition can be immunosuppressive, but the specific pharmacokinetic profile of BAY1082439 allows for intermittent dosing that actively remodels the tumor microenvironment. Intermittent administration of BAY1082439 at 180 mg/kg successfully induces CD8+ T cell clonal expansion and reverses resistance to anti-PD-1 antibodies in castrated Pten-null mice, converting baseline non-responsive tumors to responsive ones .

Evidence DimensionReversal of immune checkpoint inhibitor resistance
Target Compound DataIntermittent BAY1082439 (180 mg/kg) + anti-PD-1 (robust CD8+ T cell expansion and tumor regression)
Comparator Or BaselineContinuous PI3K inhibition or vehicle + anti-PD-1 (resistance and tumor progression)
Quantified DifferenceIntermittent dosing restores anti-PD-1 efficacy and drives T cell-mediated inflammation, overcoming the baseline resistance of the Pten-null model.
ConditionsCastrated Pten conditional knockout mouse model of castration-resistant prostate cancer.

This enables researchers to procure a single compound that acts as both a direct tumor-suppressor and an immune-sensitizing agent for combination checkpoint inhibitor assays.

Enhancement of Lipid Nanoparticle (LNP) Formulation Efficacy

Beyond direct cytotoxicity, BAY1082439 demonstrates specific utility in advanced formulation workflows. Co-administration of BAY1082439 with siRNA-loaded lipid nanoparticles (LNPs) significantly enhances LNP-mediated RNA interference. This combination better suppresses tumor growth and reduces LNP-induced liver inflammation in vivo compared to LNP administration alone [1].

Evidence DimensionLNP-mediated siRNA delivery efficiency and liver inflammation
Target Compound DataBAY1082439 + siRNA-loaded LNPs
Comparator Or BaselinesiRNA-loaded LNPs alone
Quantified DifferenceAddition of BAY1082439 significantly boosts RNA interference efficacy and reduces off-target hepatic inflammation.
ConditionsIn vivo co-administration with siRNA-loaded lipid nanoparticles.

Procuring BAY1082439 provides a dual-purpose tool that not only inhibits PI3K but also optimizes the delivery and safety profile of cutting-edge LNP-RNA therapeutics.

In Vivo Modeling of PTEN-Deficient Prostate and Breast Cancers

Because BAY1082439 provides balanced PI3Kα/β inhibition, it is a highly effective procurement selection for xenograft and PDX models of PTEN-null cancers (e.g., PC3, LNCaP). It prevents the p110β-driven rebound signaling that confounds data when using strictly PI3Kα-selective inhibitors like alpelisib, ensuring accurate efficacy readouts in hormone-refractory models [1].

Intermittent Dosing Regimens in Immuno-Oncology Combination Assays

The compound's high plasma free fraction and oral bioavailability make it highly suitable for intermittent dosing studies. It is specifically recommended for assays seeking to reverse anti-PD-1 resistance, as its intermittent application remodels the tumor microenvironment, suppresses Tregs, and promotes CD8+ T cell expansion in baseline non-responsive tumor models .

Optimization of LNP-RNA Therapeutic Formulations

BAY1082439 serves as a critical adjuvant in the development of lipid nanoparticle (LNP) delivery systems. Formulators and researchers utilizing siRNA-loaded LNPs can co-administer this compound to simultaneously enhance RNA interference efficiency and mitigate LNP-associated liver inflammation, improving the overall therapeutic window of the formulation[2].

Oral Alternative to Intravenous Pan-PI3K Benchmarks

For laboratories transitioning from acute intravenous studies to chronic oral dosing models, BAY1082439 replaces IV-restricted benchmark compounds like copanlisib. Its robust oral bioavailability and >1000-fold selectivity against mTOR simplify animal handling protocols while maintaining targeted efficacy at maximum tolerated doses [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

494.22776808 Da

Monoisotopic Mass

494.22776808 Da

Heavy Atom Count

36

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

59784ZX4GD

Dates

Last modified: 07-15-2023

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